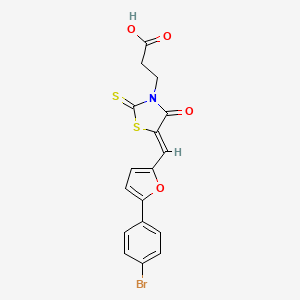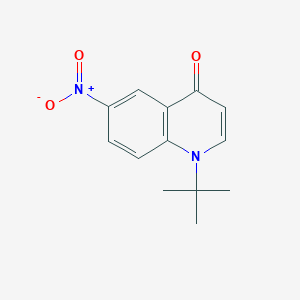![molecular formula C10H8ClNO2 B2703128 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione CAS No. 80452-55-7](/img/structure/B2703128.png)
7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione is a chemical compound with the molecular formula C10H8ClNO2 . It is an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
Synthesis Analysis
The synthetic method of this compound involves several steps . It starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction on 4-(4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. The ketal is reduced, and de-ketalation is carried out under acidic conditions to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered heterocyclic system with one nitrogen atom . The molecular weight of this compound is 209.63 .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions including acylation, intramolecular Friedel-Craft reaction, reaction with ethylene glycol, reduction, and de-ketalation .Scientific Research Applications
Chemical Synthesis and Structure Analysis
Condensation Reactions and Crystallography : The compound has been utilized in condensation reactions to create derivatives like (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. X-ray crystallography was used to determine the configuration of the C=N double bond in these derivatives (Ihnatenko, Jones, & Kunick, 2021).
Quantum Chemical Calculations : Detailed quantum chemical calculations have been conducted to elucidate the molecular geometry, vibrational frequencies, absorption wavelength, polarizability, dipole moment, and NMR chemical shifts of 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione (Sylaja, Gunasekaran, & Srinivasan, 2016).
Annulation Reactions : The compound has been used in annulation reactions to create various analogues by reacting with different compounds. This process involved the synthesis of pyrazolo, isoxazolo, and pyrimido annulated analogues of benzazepinone (Anand, Kaur, & Kishore, 2014).
Rearrangement Reactions : Research has been conducted on the rearrangement reactions of 7-chloro-3,4-dihydro-1H-1,4-benzodiazepin-2,5-dione, which led to the formation of different molecular structures through novel reaction pathways (Kim, 1976).
Synthesis and SAR of Dopamine D3-Receptor Antagonists : The compound has been used as a scaffold for the synthesis of selective dopamine D3-receptor antagonists, showing potential in pharmacological applications (Geneste et al., 2006).
Synthesis of Novel Derivatives
Synthesis of Sulfamoyl-substituted Derivatives : Sulfochlorination of the compound led to the regioselective formation of 7-chlorosulfonyl derivative, enabling the creation of a range of substituted derivatives with therapeutic potential (Dorogov et al., 2006).
Synthesis of Antineoplastic Agents : The compound has been used in the synthesis of isosteric thieno[2,3-b]-azepin-4-ones, explored as potential antineoplastic agents (Koebel, Needham, & Blanton, 1975).
Properties
IUPAC Name |
7-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-6-1-2-8-7(5-6)9(13)3-4-10(14)12-8/h1-2,5H,3-4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGIDNPYWLNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
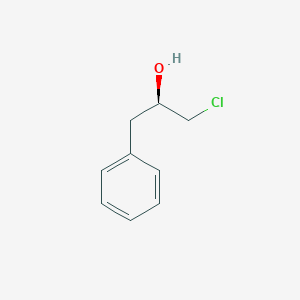
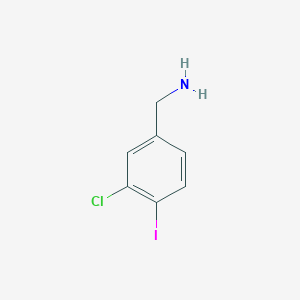
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)
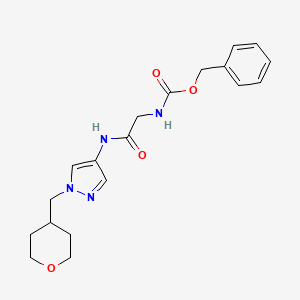

![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)
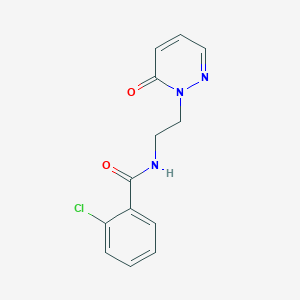


![2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2703065.png)
